

# 4-Methyl-5-nitro-2-thiazoleamine synthesis pathway

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## Compound of Interest

Compound Name: 4-Methyl-5-nitro-2-thiazoleamine

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An In-depth Technical Guide to the Synthesis of **4-Methyl-5-nitro-2-thiazoleamine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for **4-Methyl-5-nitro-2-thiazoleamine**, a key intermediate in various chemical and pharmaceutical applications. The document details the underlying chemical reactions, provides explicit experimental protocols, and presents quantitative data to support reproducibility.

## Introduction

**4-Methyl-5-nitro-2-thiazoleamine** is a substituted thiazole derivative containing both an amino and a nitro functional group. These structural features make it a valuable building block in medicinal chemistry and materials science. The synthesis of this compound primarily relies on the electrophilic nitration of the readily available precursor, 2-amino-4-methylthiazole. Understanding the reaction mechanism and controlling the experimental conditions are crucial for achieving optimal yields and purity.

## Core Synthesis Pathway: Nitration of 2-Amino-4-methylthiazole

The most common and direct method for the synthesis of **4-Methyl-5-nitro-2-thiazoleamine** is the nitration of 2-amino-4-methylthiazole. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.[\[1\]](#)[\[2\]](#) The sulfuric acid acts as a

catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion ( $\text{NO}_2^+$ ), which then attacks the electron-rich thiazole ring.

The reaction can proceed through two main pathways, leading to two different products depending on the reaction conditions:

- N-Nitration: The initial attack can occur on the exocyclic amino group, forming the intermediate 4-methyl-2-nitraminothiazole. This pathway is favored at lower temperatures.[\[1\]](#)
- C-Nitration: The electrophilic attack can also occur directly on the carbon at the 5-position of the thiazole ring, which is activated by the amino group, to yield the desired product, 2-amino-4-methyl-5-nitrothiazole. This pathway is favored at higher temperatures.[\[1\]](#)

The nitramine intermediate can undergo rearrangement to form the more stable C-nitro compound, particularly with longer reaction times or at elevated temperatures.[\[1\]](#)

## Experimental Protocols

This section provides detailed methodologies for the synthesis of **4-Methyl-5-nitro-2-thiazoleamine** based on cited literature.

### Mononitration of 2-Amino-4-methylthiazole

This protocol aims to produce 2-amino-4-methyl-5-nitrothiazole alongside the nitramine intermediate.

Materials:

- 2-Amino-4-methylthiazole
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
- Concentrated Nitric Acid ( $\text{HNO}_3$ )
- Chipped Ice
- 95% Ethanol for extraction (optional)

- 50% Ethanol for crystallization

Procedure:

- In a flask, dissolve 11.4 g (0.10 mole) of 2-amino-4-methylthiazole in 15 ml of concentrated sulfuric acid, ensuring the mixture is cooled to -8°C.[1]
- Separately, prepare a nitrating mixture by adding 4.35 ml (0.105 mole) of nitric acid to 7 ml of concentrated sulfuric acid.[1]
- Add the nitrating mixture dropwise to the stirred solution of 2-amino-4-methylthiazole over a period of 50 minutes, maintaining the temperature at -8°C.[1]
- After the addition is complete, stir the reaction mixture for an additional 5 minutes at 5°C.[1]
- Pour the reaction mixture onto 35 g of chipped ice.[1]
- A sludgy precipitate will form. This contains a mixture of 4-methyl-2-nitraminothiazole and 2-amino-4-methyl-5-nitrothiazole.
- To isolate the products, the precipitate can be extracted with 150 ml of boiling 95% alcohol and filtered while hot.[1]
- The filtrate, upon cooling, will yield 2-amino-4-methyl-5-nitrothiazole.[1]
- For further purification, the product can be recrystallized twice from 50% alcohol. The purified compound has a melting point of 218-219°C with decomposition.[1]

## Dinitration to 4-Methyl-2-nitramino-5-nitrothiazole

This protocol describes a method that leads to the dinitrated product, which involves nitration at both the amino group and the 5-position of the thiazole ring.

Materials:

- 2-Amino-4-methylthiazole
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )

- Fuming Nitric Acid
- Absolute Ethanol
- Crushed Ice

**Procedure:**

- Dissolve 5 grams of 2-amino-4-methylthiazole in 7 ml of concentrated sulfuric acid, with cooling.[\[2\]](#)
- Prepare a nitrating mixture consisting of 7 ml of fuming nitric acid and 7 ml of concentrated sulfuric acid, and cool it to 5°C.[\[2\]](#)
- Slowly add the solution of 2-amino-4-methylthiazole to the nitrating mixture while maintaining the temperature at 5°C.[\[2\]](#)
- Continue stirring the mixture for an additional four hours after the addition is complete.[\[2\]](#)
- Decompose the excess nitric acid by the slow addition of absolute alcohol, keeping the temperature below 20°C.[\[2\]](#)
- Pour the final mixture onto 20 g of crushed ice to precipitate the product.[\[2\]](#)
- The resulting product is 4-methyl-2-nitramino-5-nitrothiazole.[\[2\]](#)

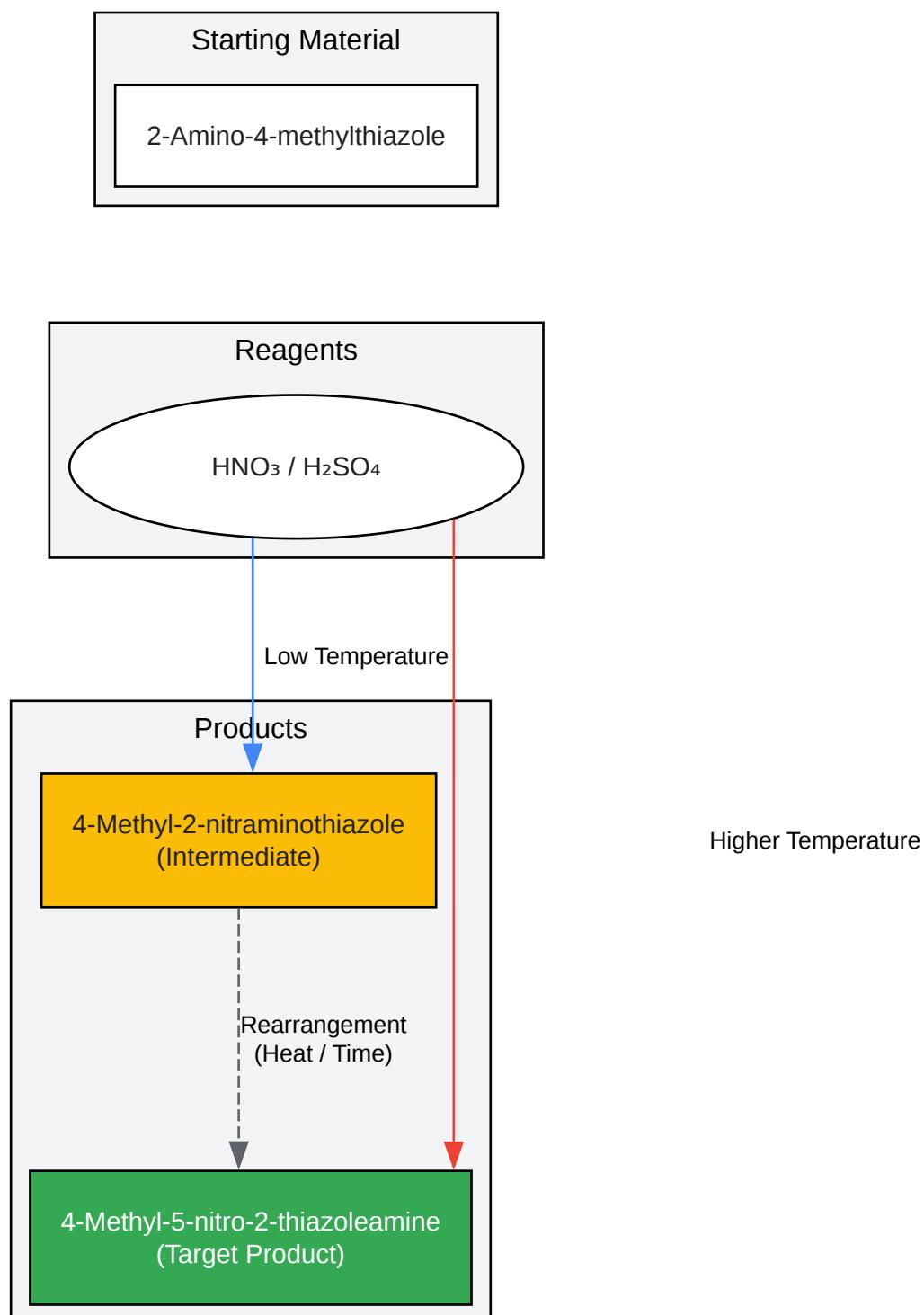
## Quantitative Data

The following table summarizes the quantitative data reported for the synthesis pathways.

Product	Starting Material	Reaction Conditions	Yield	Melting Point	Reference
2-Amino-4-methyl-5-nitrothiazole	2-Amino-4-methylthiazole	Mononitration with $\text{HNO}_3/\text{H}_2\text{SO}_4$ at $-8^\circ\text{C}$ to $5^\circ\text{C}$ , quenched after 15 min.	40%	218-219°C (with decomp.)	[1]
4-Methyl-2-nitraminothiazole	2-Amino-4-methylthiazole	Mononitration with $\text{HNO}_3/\text{H}_2\text{SO}_4$ at $-8^\circ\text{C}$ to $5^\circ\text{C}$ , quenched after 15 min. (Favored at lower temperatures)	56%	-	[1]
4-Methyl-2-nitramino-5-nitrothiazole	2-Amino-4-methylthiazole	Dinitration with fuming $\text{HNO}_3/\text{H}_2\text{SO}_4$ at $5^\circ\text{C}$ for 4 hours.	69%	-	[2]

## Visualization of the Synthesis Pathway

The following diagram illustrates the core synthesis pathway from 2-amino-4-methylthiazole to **4-Methyl-5-nitro-2-thiazoleamine**.

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Caption: Synthesis of **4-Methyl-5-nitro-2-thiazoleamine** via nitration.

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## References

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